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Compound of Interest

Compound Name: 3-Methoxy-N-methylbenzylamine

Cat. No.: B141297 Get Quote

This guide provides a detailed spectroscopic comparison of the secondary amine 3-Methoxy-
N-methylbenzylamine with its synthetic precursors, 3-methoxybenzaldehyde and N-

methylamine. The information presented is intended for researchers, scientists, and

professionals in the field of drug development and organic synthesis. This document outlines

the key spectroscopic characteristics of each compound, supported by experimental data, to

facilitate their identification and characterization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Methoxy-N-
methylbenzylamine, 3-methoxybenzaldehyde, and N-methylamine, covering Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ) ppm /
Multiplicity / Integration /
Assignment

Solvent

3-Methoxy-N-

methylbenzylamine

7.37 (t, 1H, Ar-H), 7.13-7.09

(m, 1H, Ar-H), 7.06 (d, 1H, Ar-

H), 7.00 (ddd, 1H, Ar-H), 4.17

(s, 2H, -CH₂-), 3.83 (s, 3H, -

OCH₃), 2.45 (s, 3H, N-CH₃)

Methanol-d₄

3-methoxybenzaldehyde

9.98 (s, 1H, -CHO), 7.50-7.40

(m, 2H, Ar-H), 7.20-7.10 (m,

2H, Ar-H), 3.87 (s, 3H, -OCH₃)

CDCl₃

N-methylamine
~2.4 (s, 3H, -CH₃), ~1.5 (br s,

2H, -NH₂)
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Compound
Chemical Shift (δ) ppm /
Assignment

Solvent

3-Methoxy-N-

methylbenzylamine

Data not available in the

search results. Typical

aromatic carbons would

appear between 110-160 ppm,

the -OCH₃ around 55 ppm, the

-CH₂- around 50-60 ppm, and

the N-CH₃ around 30-40 ppm.

-

3-methoxybenzaldehyde

192.3 (-CHO), 160.0 (Ar-C-O),

137.9 (Ar-C), 130.1 (Ar-CH),

123.5 (Ar-CH), 121.5 (Ar-CH),

112.2 (Ar-CH), 55.4 (-OCH₃)

CDCl₃

N-methylamine 26.8 (-CH₃) H₂O

Table 3: Infrared (IR) Spectroscopy Data
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Compound Wavenumber (cm⁻¹) / Assignment

3-Methoxy-N-methylbenzylamine

Specific spectrum not available. Expected

peaks: ~3300-3500 (N-H stretch, secondary

amine), ~3000-3100 (Ar C-H stretch), ~2800-

3000 (Aliphatic C-H stretch), ~1600, 1490 (C=C

aromatic ring stretch), ~1260 (C-O stretch),

~1150 (C-N stretch).

3-methoxybenzaldehyde

~3050 (Ar C-H stretch), ~2820, 2720 (Aldehyde

C-H stretch), ~1700 (C=O stretch, aldehyde),

~1600, 1585 (C=C aromatic ring stretch), ~1265

(C-O stretch)

N-methylamine

~3360, 3280 (N-H stretch, primary amine, two

bands), ~2960, 2880 (C-H stretch), ~1620 (N-H

bend), ~1044 (C-N stretch)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

3-Methoxy-N-

methylbenzylamine
151.10

Detailed fragmentation not

available. Expected fragments:

136 (loss of -CH₃), 122 (loss of

-NCH₃), 91 (tropylium ion), 44

([CH₃NH=CH₂]⁺)

3-methoxybenzaldehyde 136.05

135 (M-1, loss of H), 107 (loss

of -CHO), 77 (loss of -CHO

and -OCH₂)

N-methylamine 31.04
30 (M-1, loss of H), 29 (loss of

H₂), 28 (loss of H₃)

Experimental Protocols
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Synthesis of 3-Methoxy-N-methylbenzylamine via
Reductive Amination
This procedure describes the synthesis of 3-Methoxy-N-methylbenzylamine from 3-

methoxybenzaldehyde and methylamine using sodium borohydride as the reducing agent.

Materials:

3-methoxybenzaldehyde

Methylamine (40% solution in water or 2.0 M in THF)

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM) or Ethyl Acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.
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To the stirred solution, add methylamine solution (1.5 eq).

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the

intermediate imine. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Cool the reaction mixture in an ice bath.

Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution. Caution:

Hydrogen gas evolution.

After the addition is complete, remove the ice bath and stir the reaction at room temperature

for 12-24 hours, or until the imine is consumed as indicated by TLC.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Concentrate the mixture under reduced pressure to remove the methanol.

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous

layer).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford pure 3-
Methoxy-N-methylbenzylamine.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were

dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (Methanol-d₄), with

tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using an FTIR

spectrometer. Liquid samples were analyzed as a thin film between potassium bromide (KBr)
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plates. Solid samples were analyzed as a KBr pellet. The spectra were recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with

electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or

through a gas chromatograph (GC).
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Caption: Reaction pathway for the synthesis of 3-Methoxy-N-methylbenzylamine.
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Caption: General workflow for synthesis and spectroscopic analysis.
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To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Methoxy-N-
methylbenzylamine and Its Precursors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141297#spectroscopic-comparison-of-3-methoxy-n-
methylbenzylamine-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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